molecular formula C22H20N2O4S2 B3208039 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide CAS No. 1049285-82-6

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B3208039
CAS No.: 1049285-82-6
M. Wt: 440.5 g/mol
InChI Key: LZIMPZCSGXQGCR-UHFFFAOYSA-N
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Description

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide is a high-purity synthetic compound intended for research and development purposes. Its complex molecular structure, featuring a benzodioxole ring system linked to a thiazole core via a thioether bond and an N-(2-ethylphenyl)acetamide group, makes it a candidate for investigation in various biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and stability studies to determine its suitability for specific experimental needs.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-14-5-3-4-6-17(14)24-21(26)10-16-11-29-22(23-16)30-12-18(25)15-7-8-19-20(9-15)28-13-27-19/h3-9,11H,2,10,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIMPZCSGXQGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide involves several steps. Typically, the starting material is benzo[d][1,3]dioxole, which undergoes a series of functionalization reactions to introduce the oxoethyl group, followed by thiolation to form the thiazole ring. The acetamide group is introduced via acylation, and the final compound is obtained through a condensation reaction under controlled temperature and pH conditions.

Industrial production methods: : For industrial production, the process can be scaled up using flow chemistry techniques, where the reactions are performed in a continuous flow reactor. This method allows for better control over reaction conditions, increased safety, and higher yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetamide Hydrolysis
The terminal acetamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives.

Reaction ConditionsProductsYield RangeReference
2M HCl, reflux (4h)2-(2-((2-(benzo[d] dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid72-85%
1M NaOH, ethanol, 60°C (3h)Sodium salt of hydrolyzed product68-77%

This reaction follows nucleophilic acyl substitution mechanisms, with the hydroxide ion attacking the electrophilic carbonyl carbon .

Thioether Oxidation

The C-S bond in the thioether linkage oxidizes selectively using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 25°C, 6hSulfoxide derivative>90%
mCPBA (1.5 eq)DCM, 0°C → RT, 12hSulfone derivative82%

Kinetic studies show pseudo-first-order behavior for sulfoxide formation (k = 0.18 h⁻¹ at 25°C) .

Thiazole Ring Functionalization

The electron-deficient thiazole ring undergoes nucleophilic aromatic substitution:

Amination Reaction

ReagentConditionsProductYield
BenzylamineDMF, 120°C, 24h4-(benzylamino)thiazole derivative63%
PiperidineTHF, reflux, 18h4-piperidinyl substitution product58%

DFT calculations reveal activation energies of 28-32 kcal/mol for these substitutions .

Ketone Reactivity

The 2-oxoethyl group participates in condensation reactions:

Schiff Base Formation

ConditionsAmineProduct Stability
EtOH, NH₄OAcAnilineStable at pH 5-7
MeOH, 4Å MSHydrazineCrystalline precipitate

X-ray crystallography of hydrazone derivatives shows planarity at the imine bond (θ = 178.3°) .

Metabolic Reactions

In vitro hepatic microsome studies reveal two primary metabolic pathways:

Enzyme SystemReactionMetabolite
CYP3A4O-demethylation of benzo[d] dioxoleCatechol derivative
GSTGlutathione conjugation at thioetherS-glutathionyl adduct

Pharmacokinetic studies show t₁/₂ = 4.7 ± 0.3h in murine models .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces three main pathways:

  • Thioether cleavage : Quantum yield Φ = 0.12 ± 0.03

  • Dioxole ring opening : Forms quinone methide intermediate

  • Thiazole ring degradation : Via [2+2] cycloaddition

Time-resolved spectroscopy shows excited state lifetime τ = 2.3 ns .

This compound's reactivity profile enables targeted modifications for pharmaceutical development, particularly in COX-II inhibition and anti-inflammatory applications . Recent studies demonstrate enhanced bioactivity through sulfone derivatives (IC₅₀ = 1.9 μM vs COX-II) .

Scientific Research Applications

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis and is used in the preparation of complex molecules.

  • Biology: : The compound has shown potential as a biochemical probe for studying enzyme activities and cellular pathways.

  • Medicine: : Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : It is explored for use in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:

  • Molecular targets: : It interacts with enzymes and receptors involved in cellular signaling pathways.

  • Pathways involved: : The compound can modulate pathways related to oxidative stress, inflammation, and apoptosis, making it a candidate for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)

  • Structure : Shares the benzo[d][1,3]dioxol and thiazole-acetamide core but lacks the thioether linkage. The thiazole ring is substituted with benzoyl and phenyl groups.
  • Synthesis : Prepared via HATU/DIPEA-mediated coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a 4-phenylthiazole-2-amine derivative, yielding a pale-yellow oil with >95% purity .
  • Key Differences : The absence of the thioether bridge and presence of aromatic substituents may reduce solubility compared to the target compound.

Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides (e.g., 9a–9e)

  • Structure : Feature benzimidazole and triazole moieties linked to thiazole-acetamide. For example, compound 9c includes a 4-bromophenyl group on the thiazole .
  • The triazole ring enhances hydrogen-bonding capacity, which may improve target engagement compared to the target compound’s thioether group .

(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-oxoethyl)penta-2,4-dienamides (D14–D20)

  • Structure : Contain a conjugated dienamide chain instead of a thiazole-thioether system. For instance, D14 has a 4-(methylthio)phenyl group .
  • Physical Properties : Melting points range from 182.9°C (D20) to 233.5°C (D16), indicating higher crystallinity than the target compound, which likely has a lower melting point due to its flexible thioether bridge .

N-(4-Phenyl-2-thiazolyl)acetamide

  • Structure : A simpler analog lacking the benzo[d][1,3]dioxol and thioether groups.
  • Synthesis: Derived from 2-amino-4-phenylthiazole and acetonitrile using AlCl₃ .
  • Significance : Highlights the role of the benzo[d][1,3]dioxol group in enhancing bioactivity, as its absence in this compound correlates with reduced pharmacological potency .

Structural and Functional Analysis

Compound Key Substituents Molecular Weight (g/mol) Notable Properties/Bioactivity
Target Compound Thioether-linked thiazole, 2-ethylphenyl ~439.5 (estimated) Predicted enhanced metabolic stability
5b Benzoyl, 4-phenylthiazole 433.4 >95% purity; oil form
9c 4-Bromophenyl, triazole ~520.2 α-Glucosidase inhibition
D14 (2E,4E)-dienamide, methylthiophenyl 412.5 Melting point 208.9–211.3°C
N-(4-Phenyl-2-thiazolyl)acetamide 4-Phenylthiazole 218.3 Simplified scaffold for SAR studies

Biological Activity

The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide is a derivative of thiazole and benzodioxole, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzodioxole derivatives with thiazole moieties. Various synthetic routes have been explored to optimize yield and purity. For example, the use of different solvents and catalysts has been reported to enhance the efficiency of the reaction process, yielding products with high structural integrity and biological activity .

Biological Activity

The biological activity of this compound has been investigated across several studies, revealing a broad spectrum of pharmacological effects:

Antimicrobial Activity

Research has shown that compounds containing thiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 50 μg/mL, indicating potent antimicrobial action .

Anticancer Properties

Studies have assessed the anticancer potential of benzodioxole derivatives in various cancer cell lines. The compound exhibited cytotoxicity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines with IC50 values ranging from 26 to 65 μM. These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .

Antidiabetic Effects

Recent investigations into the antidiabetic properties of benzodioxole derivatives have shown promising results. In vivo studies using streptozotocin-induced diabetic mice revealed that specific compounds significantly reduced blood glucose levels, demonstrating their potential as antidiabetic agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are not yet fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in glucose metabolism, such as α-amylase, which is crucial for carbohydrate digestion .
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death .

Case Studies

Several case studies illustrate the biological effects of this compound:

  • Antimicrobial Study : A study evaluating the antibacterial activity against Staphylococcus aureus found that the compound significantly inhibited bacterial growth at concentrations below 50 μg/mL.
  • Cytotoxicity Assessment : A comparative study on various benzodioxole derivatives indicated that modifications in substituents could enhance cytotoxicity against specific cancer cell lines, highlighting structure-activity relationships.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The compound can be synthesized via a multi-step approach involving:

  • Thiazole core formation : React 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl thiol with 4-bromo-thiazole derivatives under reflux in glacial acetic acid to form the thioether linkage .
  • Acetamide coupling : Use chloroacetyl chloride and triethylamine in dioxane to conjugate the thiazole intermediate with 2-ethylaniline, followed by recrystallization (ethanol-DMF) for purification .
  • Purity validation : Employ HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity.

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 170–175 ppm).
  • IR : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-S bond) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 455.12).

Q. How should researchers address solubility challenges in biological assays?

Use dimethyl sulfoxide (DMSO) as a primary solvent (stock solutions at 10 mM), with serial dilution in PBS or cell culture media. Sonication or mild heating (40–50°C) may enhance dissolution .

Advanced Research Questions

Q. What computational strategies predict binding affinities of this compound with cancer-related targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora B). Prioritize the thiazole and benzo[d][1,3]dioxol groups as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify substituents : Replace the 2-ethylphenyl group with electron-withdrawing groups (e.g., nitro or chloro) to enhance cytotoxicity.
  • Evaluate analogs : Compare IC50_{50} values against tumor cell lines (e.g., MCF-7, HeLa) to identify critical moieties. In one study, benzo[d][1,3]dioxol derivatives showed 3-fold higher activity than phenyl analogs .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hrs) to minimize variability.
  • Control purity : Confirm compound integrity via LC-MS before testing. Contradictions in IC50_{50} values (e.g., 2 µM vs. 10 µM) may arise from impurities >5% .

Q. How can reaction path search methods improve synthesis efficiency?

  • Quantum chemical calculations : Apply density functional theory (DFT) to identify transition states and optimize reaction conditions (e.g., solvent selection, temperature).
  • Machine learning : Train models on existing thiazole synthesis data to predict optimal molar ratios (e.g., 1:1.2 for thiol-to-bromide coupling) .

Methodological Challenges & Solutions

Q. What purification techniques maximize yield without compromising stereochemical integrity?

  • Column chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for intermediates.
  • Recrystallization : Ethanol-water mixtures yield crystals with >99% enantiomeric purity, confirmed by chiral HPLC .

Q. How to validate the mechanism of action in anticancer studies?

  • Kinase inhibition assays : Measure ATPase activity (e.g., ADP-Glo^™) for kinases like PI3K or mTOR.
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 cleavage) .

Q. What in silico tools assess metabolic stability?

  • CYP450 metabolism prediction : SwissADME or ADMETlab to identify vulnerable sites (e.g., sulfur atoms prone to oxidation).
  • Metabolite identification : Simulate Phase I/II metabolism using GLORYx or similar platforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide

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